Fluoresceinamine Maleic Acid Monoamide

Catalog No.
S761782
CAS No.
75900-74-2
M.F
C24H15NO8
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoresceinamine Maleic Acid Monoamide

CAS Number

75900-74-2

Product Name

Fluoresceinamine Maleic Acid Monoamide

IUPAC Name

(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid

Molecular Formula

C24H15NO8

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7-

InChI Key

QNSPCTIVGNRMCN-FPLPWBNLSA-N

SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Synonyms

(2Z)-4-[(3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]-4-oxo-2-butenoic Acid;

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Intermediate in Fluorescent Labeling Reagents:

Fluoresceinamine Maleic Acid Monoamide (FMAM) is primarily utilized as an intermediate in the synthesis of fluorescent labeling reagents. These reagents are crucial tools in various life science research applications, enabling researchers to label biomolecules, such as proteins and nucleic acids, with a fluorescent tag. The fluorescent tag allows researchers to visualize and track the labeled biomolecules within cells or tissues using specialized techniques like fluorescence microscopy [].

FMAM's Role in the Synthesis:

The specific role of FMAM in the synthesis process involves its reaction with another key component, fluorescein isothiocyanate (FITC). This reaction results in the formation of a fluorescently labeled biomolecule conjugate, where the biomolecule of interest is covalently attached to the FITC molecule []. The attached FITC moiety then emits light upon excitation with specific wavelengths, allowing researchers to detect and monitor the labeled biomolecule.

Fluoresceinamine Maleic Acid Monoamide is a chemical compound characterized by its fluorescent properties, making it a valuable reagent in biochemical research. It is synthesized from fluoresceinamine and maleic acid, resulting in a structure that allows for effective labeling of biomolecules. This compound is particularly useful in life sciences for visualizing and detecting various biological entities under fluorescence microscopy.

, including:

  • Oxidation: This process can convert the compound into different derivatives, such as carboxylic acids or ketones, using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify the functional groups, potentially yielding alcohols or amines when using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often involving halogens or nucleophiles.

As a biochemical reagent, Fluoresceinamine Maleic Acid Monoamide exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular functions such as:

  • Cell Signaling Pathways: The compound can impact signaling mechanisms within cells.
  • Gene Expression: It may alter gene expression profiles, affecting cellular metabolism and function.
  • Fluorescent Labeling: Its primary biological utility lies in fluorescent labeling, enabling the visualization of target molecules in complex biological systems .

The synthesis of Fluoresceinamine Maleic Acid Monoamide typically involves a reaction between fluoresceinamine and maleic anhydride. The process generally follows these steps:

  • Reagents Preparation: High-purity fluoresceinamine and maleic anhydride are prepared.
  • Reaction Conditions: The reaction occurs in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
  • Purification: After the reaction, the product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Fluoresceinamine Maleic Acid Monoamide is widely used in various applications:

  • Biological Assays: It serves as a fluorescent probe in assays to study biomolecular interactions.
  • Microscopy: The compound is utilized for imaging cellular structures and processes through fluorescence microscopy.
  • Diagnostic Tools: Its fluorescent properties make it suitable for developing diagnostic reagents in medical research .

Studies involving Fluoresceinamine Maleic Acid Monoamide focus on its interactions with biomolecules. These studies reveal how the compound binds to proteins and nucleic acids, influencing their behavior and functionality. The ability to form stable conjugates with various biomolecules enhances its utility in life science research.

Several compounds share similarities with Fluoresceinamine Maleic Acid Monoamide due to their fluorescent properties. Notable examples include:

Compound NameDescription
Fluorescein IsothiocyanateA widely used fluorescent dye for labeling and imaging applications.
Rhodamine BA fluorescent dye employed in scientific and industrial applications.
Texas RedA fluorescent dye used primarily in microscopy and flow cytometry.

Uniqueness

Fluoresceinamine Maleic Acid Monoamide stands out due to its specific chemical structure that provides distinct fluorescent properties. Its ability to form stable conjugates with biomolecules makes it particularly valuable for life science research compared to other fluorescent compounds. Additionally, its compatibility with various analytical techniques enhances its versatility .

XLogP3

2.4

Wikipedia

Fluoresceinamine Maleic Acid Monoamide

Dates

Modify: 2023-08-15

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